molecular formula C20H20N2OS B2485736 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide CAS No. 1795471-30-5

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide

Cat. No.: B2485736
CAS No.: 1795471-30-5
M. Wt: 336.45
InChI Key: OGWRFMCANMPLMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide is a complex organic compound that features a thiophene ring, a pyridine ring, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the thiophene and pyridine precursors, which are then subjected to a series of reactions including alkylation, amidation, and coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research may explore its use as a lead compound for drug development, targeting specific biological pathways or receptors.

    Industry: The compound can be utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and pyridine derivatives, such as:

  • N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide
  • N-((5-(thiophen-3-yl)pyridin-2-yl)methyl)-3-(o-tolyl)propanamide

Uniqueness

The uniqueness of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide lies in its specific structural arrangement, which may confer distinct electronic, steric, and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(2-methylphenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-15-4-2-3-5-17(15)6-7-20(23)22-12-16-10-19(13-21-11-16)18-8-9-24-14-18/h2-5,8-11,13-14H,6-7,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWRFMCANMPLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.